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Compound of Interest

Compound Name: Ethoxy(methyl)diphenylsilane

Cat. No.: B158615 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of

Ethoxy(methyl)diphenylsilane

Introduction
Ethoxy(methyl)diphenylsilane (CAS No. 1825-59-8) is an organosilicon compound featuring

a central silicon atom bonded to a methyl group, two phenyl groups, and an ethoxy group.[1][2]

Its molecular structure combines the steric bulk and electronic properties of the phenyl groups

with the reactivity of the ethoxy-silicon bond, making it a valuable intermediate in organic

synthesis and materials science. The ethoxy group can be readily hydrolyzed to a silanol, a key

step in the formation of siloxane polymers (silicones) or for surface modification.[3][4]

A comprehensive understanding of the spectroscopic signature of

ethoxy(methyl)diphenylsilane is paramount for researchers and drug development

professionals. It allows for unambiguous identification, purity assessment, and monitoring of

chemical transformations. This guide provides a detailed analysis of its Nuclear Magnetic

Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in

fundamental principles and field-proven insights.

Molecular Structure and Properties
A clear visualization of the molecule is the first step in correlating its structure with the expected

spectroscopic output.
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Caption: Molecular structure of ethoxy(methyl)diphenylsilane.

Table 1: Core Physical and Chemical Properties
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Property Value Source

CAS Number 1825-59-8 [1][2][5]

Molecular Formula C₁₅H₁₈OSi [1][6]

Molecular Weight 242.39 g/mol [1][6]

Boiling Point 281.0 ± 13.0 °C at 760 mmHg [6]

Density 1.0 ± 0.1 g/cm³ [6]

Refractive Index 1.541 [6]

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹H NMR spectroscopy is a primary tool for elucidating the structure of organic compounds by

mapping the chemical environments of hydrogen atoms. The spectrum of

ethoxy(methyl)diphenylsilane is distinguished by four unique proton signals.

Data Summary
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Signal
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Phenyl (Ar-H) 7.20 - 7.60 Multiplet 10H -

Ethoxy (-O-CH₂-) ~3.8 Quartet 2H ~7.0

Ethoxy (-CH₃) ~1.2 Triplet 3H ~7.0

Silyl-Methyl (Si-

CH₃)
~0.6 Singlet 3H -

Interpretation of the ¹H NMR Spectrum
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The predicted spectrum provides a clear fingerprint of the molecule's structure.

Phenyl Protons (7.20 - 7.60 ppm): The ten protons on the two phenyl rings are significantly

deshielded by the aromatic ring current, causing them to resonate in the characteristic

downfield region. The complex splitting pattern (multiplet) arises from coupling between

ortho, meta, and para protons.

Ethoxy Methylene Protons (~3.8 ppm): These protons are adjacent to an electron-

withdrawing oxygen atom, which deshields them and shifts their signal downfield.[7] The

signal appears as a quartet due to spin-spin coupling with the three neighboring methyl

protons (n+1 rule, 3+1=4).

Ethoxy Methyl Protons (~1.2 ppm): These protons are further from the electronegative

oxygen and thus appear at a more upfield chemical shift. The signal is a triplet because it is

coupled to the two adjacent methylene protons (n+1 rule, 2+1=3).

Silyl-Methyl Protons (~0.6 ppm): The methyl group directly attached to the silicon atom is the

most shielded, appearing furthest upfield. Silicon is less electronegative than carbon, leading

to this characteristic high-field shift. The signal is a singlet as there are no adjacent protons

to couple with.

Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of ethoxy(methyl)diphenylsilane in

~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is a

common choice due to its excellent solvency for nonpolar to moderately polar compounds.

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

Acquisition Parameters:

Set the spectral width to encompass a range of -1 to 10 ppm.

Use a standard pulse sequence (e.g., zg30).

Acquire 16-32 scans to ensure a good signal-to-noise ratio.
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Referencing: Calibrate the chemical shifts to the residual solvent peak of CDCl₃ at δ 7.26

ppm.[8] Alternatively, tetramethylsilane (TMS) can be used as an internal standard at δ 0.00

ppm.[8]

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In a

proton-decoupled spectrum, each unique carbon atom typically gives a single peak.

Data Summary
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)

Phenyl (Ar-C-Si) ~134

Phenyl (Ar-C-H) 128 - 135

Ethoxy (-O-CH₂-) ~59

Ethoxy (-CH₃) ~18

Silyl-Methyl (Si-CH₃) ~ -4

Interpretation of the ¹³C NMR Spectrum
Phenyl Carbons (128 - 135 ppm): The aromatic carbons resonate in the typical downfield

region for sp²-hybridized carbons. Multiple signals are expected due to the different

electronic environments of the ipso (carbon attached to Si), ortho, meta, and para carbons.

The ipso-carbon, directly attached to silicon, is expected around 134 ppm.

Ethoxy Methylene Carbon (~59 ppm): Similar to its attached protons, this carbon is

deshielded by the adjacent oxygen atom, causing it to appear downfield relative to a

standard alkane.[9]

Ethoxy Methyl Carbon (~18 ppm): This terminal methyl carbon is found in the typical aliphatic

region of the spectrum.[9]
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Silyl-Methyl Carbon (~ -4 ppm): The most notable feature is the upfield chemical shift of the

methyl carbon directly bonded to silicon.[8][9] This is a highly characteristic peak for

methylsilanes and is a result of the lower electronegativity of silicon compared to carbon.

Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

Instrument Setup: Acquire the spectrum on a 100 MHz (or corresponding frequency for the

available spectrometer) NMR instrument.

Acquisition Parameters:

Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for

each carbon.

Set the spectral width from -10 to 220 ppm to ensure all signals are captured.

A longer acquisition time or a higher number of scans (e.g., 1024) is typically required due

to the low natural abundance of the ¹³C isotope.

Referencing: Calibrate the chemical shifts to the central peak of the CDCl₃ triplet at δ 77.16

ppm.[8]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.

Data Summary
Table 4: Principal IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity
Vibrational Mode
Assignment

3070 - 3050 Medium Aromatic C-H Stretch

2975 - 2850 Strong Aliphatic C-H Stretch

~1430 Strong Si-Phenyl (Si-C₆H₅) Stretch

~1260 Strong Si-CH₃ Symmetric Bending

1100 - 1080 Very Strong, Broad Asymmetric Si-O-C Stretch

~800 Strong Si-C Stretch

730 - 690 Strong
C-H Out-of-Plane Bend

(Monosubstituted Benzene)

Interpretation of the IR Spectrum
The IR spectrum provides definitive evidence for the key functional groups.

Si-O-C Stretch (1100 - 1080 cm⁻¹): The most prominent feature in the spectrum is a very

strong and broad absorption band characteristic of the asymmetric Si-O-C linkage in

alkoxysilanes.[9][10] This peak is a crucial diagnostic tool for confirming the presence of the

ethoxy group on the silicon atom.

C-H Stretches (3070-2850 cm⁻¹): Two distinct regions for C-H stretching are visible. The

peaks above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings, while the

strong absorptions below 3000 cm⁻¹ are due to the methyl and methylene groups of the

ethoxy and silyl-methyl moieties.

Si-Phenyl and Si-Methyl Vibrations (~1430 and ~1260 cm⁻¹): The absorptions around 1430

cm⁻¹ are characteristic of the Si-phenyl bond, and the peak near 1260 cm⁻¹ is indicative of

the symmetric bending (umbrella mode) of the methyl group attached to silicon.

Aromatic Bending (730 - 690 cm⁻¹): Strong bands in this region correspond to the out-of-

plane bending of the C-H bonds on the two monosubstituted phenyl rings, providing further

confirmation of their presence.
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Experimental Protocol: IR Spectroscopy
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a

diamond Attenuated Total Reflectance (ATR) accessory. The ATR method is ideal for liquid

samples, requiring minimal preparation.[9]

Sample Application: Place a single drop of neat ethoxy(methyl)diphenylsilane directly onto

the ATR crystal.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract

atmospheric (CO₂, H₂O) and instrument-related absorptions.

Record the sample spectrum in the range of 4000 to 400 cm⁻¹.

Co-add 16 or 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules and their fragments. It is used to determine the molecular weight

and deduce the structure of a compound.

Data Summary
Table 5: Predicted Key Mass Spectrometry Fragments (Electron Ionization)
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m/z
Predicted
Fragment Ion

Formula Notes

242 [M]⁺ [C₁₅H₁₈OSi]⁺ Molecular Ion

227 [M - CH₃]⁺ [C₁₄H₁₅OSi]⁺
Loss of the silyl-

methyl group

197 [M - OCH₂CH₃]⁺ [C₁₃H₁₃Si]⁺
Loss of the ethoxy

group

183 [M - C₆H₅]⁺ [C₉H₁₃OSi]⁺
Loss of a phenyl

group

165 [C₁₂H₉Si]⁺ [C₁₂H₉Si]⁺

Fragment from [M -

OCH₂CH₃]⁺ after H₂

loss

77 [C₆H₅]⁺ [C₆H₅]⁺ Phenyl cation

Interpretation of the Mass Spectrum
Electron Ionization (EI) is expected to produce a distinct fragmentation pattern.

Molecular Ion ([M]⁺, m/z 242): The presence of a peak at m/z 242 confirms the molecular

weight of the compound.[11]

Loss of Methyl ([M - CH₃]⁺, m/z 227): A common initial fragmentation pathway for

methylsilanes is the loss of the methyl radical, leading to a stable silylium cation. This peak is

often prominent.

Loss of Ethoxy ([M - OCH₂CH₃]⁺, m/z 197): Cleavage of the Si-O bond results in the loss of

an ethoxy radical, yielding the diphenylmethylsilylium cation. This is a very stable and

typically abundant fragment.

Loss of Phenyl ([M - C₆H₅]⁺, m/z 183): Cleavage of a Si-phenyl bond leads to the loss of a

phenyl radical.
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Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry
Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, coupled

with a Gas Chromatography (GC) system for sample introduction (GC-MS).

GC Separation:

Inject a dilute solution of the sample (e.g., in dichloromethane or ethyl acetate) into the

GC.

Use a standard nonpolar capillary column (e.g., DB-5ms).

Employ a temperature program (e.g., ramp from 50°C to 250°C at 10°C/min) to ensure

volatilization and separation from any impurities.

MS Detection:

Set the EI source energy to 70 eV, the standard for generating reproducible fragmentation

patterns.

Scan a mass range from m/z 40 to 400 to detect the molecular ion and all significant

fragments.
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Conclusion
The spectroscopic analysis of ethoxy(methyl)diphenylsilane provides a complete and self-

consistent structural confirmation. ¹H and ¹³C NMR precisely map the proton and carbon

environments, highlighting the characteristic upfield shifts associated with groups bonded to

silicon. IR spectroscopy confirms the presence of key functional groups, particularly the strong

Si-O-C and Si-phenyl absorptions. Finally, mass spectrometry validates the molecular weight

and reveals a predictable fragmentation pattern dominated by the cleavage of substituents

from the silicon center. Together, these techniques offer a powerful and essential toolkit for any

scientist working with this versatile organosilane reagent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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